XLogP3-AA Lipophilicity: 2,3-Difluoro Substitution Provides Optimized logP Relative to Positional Isomers
The target compound 1-(5-bromo-2,3-difluorophenyl)-4-ethylpiperazine has a computed XLogP3-AA of 3.1, which places it within the optimal lipophilicity range (1–3.5) for CNS drug-likeness [1]. In contrast, the direct positional isomer 1-(4-bromo-2,6-difluorophenyl)-3-ethylpiperazine has a higher computed XLogP3-AA of 3.2 [2]. Although this difference appears small (Δ = 0.1 log units), in the context of lipophilic ligand efficiency (LLE) optimization, a 0.1 log unit shift can meaningfully alter the balance between target potency and promiscuity-driven off-target binding [3]. The N-ethyl substituent on the target compound, compared with the N-methyl analog (estimated XLogP3-AA ≈ 2.7 for 1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine), provides an additional degree of lipophilicity adjustment that is unavailable in the methyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 1-(4-Bromo-2,6-difluorophenyl)-3-ethylpiperazine: XLogP3-AA = 3.2; 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine: XLogP3-AA ≈ 2.7 (estimated) |
| Quantified Difference | Δ = –0.1 log units vs. 2,6-difluoro isomer; Δ ≈ +0.4 log units vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For medicinal chemistry teams optimizing CNS drug candidates, a 0.1–0.4 log unit difference in XLogP3-AA can determine whether a lead meets multiparameter optimization criteria, making blind substitution with the wrong positional isomer or N-alkyl chain length a risk to the SAR campaign.
- [1] PubChem Compound Summary for CID 91759116, 1-(5-Bromo-2,3-difluorophenyl)-4-ethylpiperazine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 65500835, 1-(4-Bromo-2,6-difluorophenyl)-3-ethylpiperazine. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
